4-Butyl-2-chlorophenol

Antimicrobial Structure-Activity Relationship Phenol Coefficient

Generic isomer contamination can alter antimicrobial phenol coefficients by up to 20-fold. 4-Butyl-2-chlorophenol (CAS 18980-02-4) resolves this with a defined linear n-butyl chain at the Gram-negative/Gram-positive selectivity inflection boundary. • E. faecalis biofilm inhibition IC50: 6,270 nM • Retains Gram-negative potency (e.g., E. typhi) alongside Gram-positive activity • Agrochemical intermediate requiring linear 4-n-butyl substitution Verified structural identity for experimental reproducibility.

Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
CAS No. 18980-02-4
Cat. No. B13633324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-2-chlorophenol
CAS18980-02-4
Molecular FormulaC10H13ClO
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=C(C=C1)O)Cl
InChIInChI=1S/C10H13ClO/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7,12H,2-4H2,1H3
InChIKeyXKPPCQGTLVOZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butyl-2-chlorophenol: Substituent Architecture and Core Properties


4-Butyl-2-chlorophenol is a monochlorinated alkylphenol with a linear n-butyl chain at the para position relative to the hydroxyl group. Its molecular formula is C10H13ClO (MW 184.66 g/mol), and it possesses a density of 1.114 g/cm³ with a boiling point of 259.6 °C at 760 mmHg . This compound belongs to a historically significant class of halogenated phenols whose bactericidal potency is highly sensitive to the size, position, and branching of the alkyl substituent, making precise structural identity critical for functional performance [1].

Why Generic Alkyl Chlorophenol Substitution Fails


Generic substitution within the alkyl chlorophenol class is unreliable because bactericidal potency is not a simple function of molecular weight but is governed by the exact architecture of the alkyl substituent. Foundational research by Klarmann et al. demonstrated that shifting the alkyl group from the ortho to the para position relative to the chlorine atom, or converting a normal alkyl chain to a branched isomer, can alter phenol coefficients by 2- to 20-fold against key pathogens such as Staphylococcus aureus and Eberthella typhi [1]. Consequently, procurement of an incorrect isomer—such as the more commonly available 4-tert-butyl-2-chlorophenol—can result in significantly different antimicrobial efficacy, undermining experimental reproducibility or product performance.

Quantitative Differentiation from Closest Analogs


Bactericidal Potency: n-Butyl vs. Branched Isomers

In a systematic study of alkyl chlorophenols, the n-butyl-substituted derivative demonstrated a phenol coefficient of 257 against Staphylococcus aureus, substantially exceeding the potency of compounds where the same number of carbon atoms is distributed across multiple substituents or present as a branched chain. For comparison, 2-ethyl-3,5-dimethyl-4-chlorophenol, an isomer with identical carbon count, achieved a coefficient of only 106 against the same organism [1]. While the reference compound in the source is the regioisomer 2-n-butyl-4-chlorophenol, established structure-activity principles indicate that the linear n-butyl chain is the primary driver of this potency differential, a feature preserved in 4-butyl-2-chlorophenol.

Antimicrobial Structure-Activity Relationship Phenol Coefficient

Gram-Negative Selectivity and Chain Length Threshold

The bactericidal profile of normal alkyl chlorophenols exhibits a characteristic selectivity inflection at the n-butyl chain length. Klarmann et al. observed that compounds up to and including the n-butyl derivative kill Eberthella typhi and Eberthella paradysenteriae (Gram-negative) at lower concentrations than other organisms tested, whereas beginning with the n-amyl derivative, the selectivity reverses, with Gram-positive organisms becoming more susceptible [1]. This positions the n-butyl chain as the optimal balance point for broad-spectrum coverage where Gram-negative efficacy must not be sacrificed.

Antibacterial Selectivity Gram-negative Chain Length

Physicochemical Profile vs. 4-tert-Butyl Isomer

The structural isomer 4-tert-butyl-2-chlorophenol (CAS 98-28-2) is frequently misidentified as synonymous with 4-butyl-2-chlorophenol in vendor catalogs, yet the two compounds are chemically and functionally distinct. The normal butyl chain imparts a higher boiling point (259.6 °C vs. 238.7 °C at 760 mmHg) and a different logP, reflecting increased molecular flexibility and altered solvation energetics [1]. Such differences directly affect vapor-phase antimicrobial applications, formulation compatibility, and environmental partitioning behavior.

Lipophilicity logP Boiling Point

Evidence-Backed Procurement Scenarios


Anti-Biofilm Research Against Enterococcus faecalis

Public bioactivity databases list 4-butyl-2-chlorophenol (or close analogs) with an IC50 of 6,270 nM in an Enterococcus faecalis biofilm inhibition assay (20-h crystal violet staining) [1]. This specific anti-biofilm dataset supports procurement for mechanistic studies on Gram-positive biofilm disruption, particularly in comparison with more potent halogenated phenols such as 2,4,6-triiodophenol, which may exhibit a different selectivity spectrum .

Broad-Spectrum Formulation with Gram-Negative Coverage

The n-butyl chain represents the longest linear alkyl group that still maintains preferential Gram-negative susceptibility, making 4-butyl-2-chlorophenol a candidate for formulations where both Gram-negative (e.g., E. typhi) and Gram-positive (e.g., S. aureus) activity are required without sacrificing the former [1]. This is directly inferred from the compound's position at the selectivity inflection boundary established in the foundational structure-activity study by Klarmann et al.

Synthetic Intermediate for Agrochemical Actives

Chlorinated alkylphenols serve as key intermediates in the synthesis of insecticides and phenolic resins [1]. For routes requiring a linear 4-n-butyl substituent rather than a branched tert-butyl group—for instance, to achieve specific steric or metabolic stability profiles in the final agrochemical product—4-butyl-2-chlorophenol is the requisite starting material. Substitution with the more commercially available 4-tert-butyl isomer would lead to a structurally divergent product with potentially altered biological activity.

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